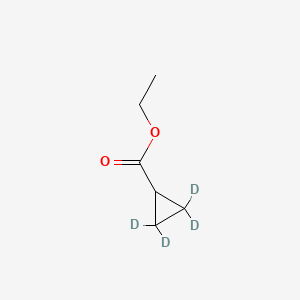

Ethyl Cyclopropylcarboxylate-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

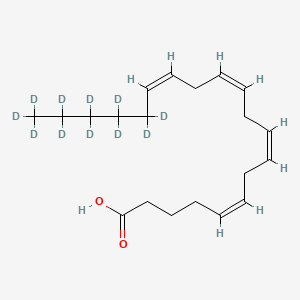

Ethyl Cyclopropylcarboxylate-d4 is a biochemical used for proteomics research . It has the molecular formula C6H6D4O2 and a molecular weight of 118.17 .

Synthesis Analysis

While specific synthesis methods for Ethyl Cyclopropylcarboxylate-d4 were not found, general methods for the synthesis of similar compounds involve the use of cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl . This reaction introduces strained rings on a large panel of primary and secondary alkyl iodides .Molecular Structure Analysis

The molecular structure of Ethyl Cyclopropylcarboxylate-d4 is represented by the formula C6H6D4O2 . More detailed structural analysis would require additional resources or tools.Physical And Chemical Properties Analysis

Ethyl Cyclopropylcarboxylate-d4 has a molecular weight of 118.17 . Detailed physical and chemical properties would require additional resources or tools.Scientific Research Applications

Gold-Catalyzed Ethylene Cyclopropanation

Research has demonstrated that ethylene can be directly converted into ethyl 1-cyclopropylcarboxylate using ethyl diazoacetate in the presence of catalytic amounts of gold complexes. This process is significant for the synthesis of cyclopropane derivatives, highlighting the application of cyclopropylcarboxylates in organic synthesis (S. G. Rull, Andrea Olmos, P. Pérez, 2019).

Enhancing Postharvest Quality with Cyclopropene Compounds

A study on the use of non-volatile cyclopropene compounds, such as N,N-dipropyl(1-cyclopropenylmethyl)amine, has shown effectiveness in improving the postharvest quality of ornamental crops. This application counters ethylene responses in plants, indicating the role of cyclopropylcarboxylates in agricultural science (L. Seglie, E. Sisler, H. Mibus, M. Serek, 2010).

Carbonic Anhydrase Inhibitory Effects

Cyclopropylcarboxylic acids and esters incorporating bromophenol moieties have been investigated for their inhibitory effects on carbonic anhydrase enzyme, showcasing the potential of cyclopropylcarboxylates in medicinal chemistry. The study found these compounds to exhibit excellent inhibitory effects, suggesting their utility in designing inhibitors for various isoenzymes (M. Boztaş et al., 2015).

Polymer Chemistry Applications

In polymer chemistry, ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate was oligomerized using horseradish peroxidase as a catalyst, demonstrating the versatility of cyclopropylcarboxylates in facilitating enzymatic polymerization processes (Yan Pang, H. Ritter, Monir Tabatabai, 2003).

properties

IUPAC Name |

ethyl 2,2,3,3-tetradeuteriocyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-8-6(7)5-3-4-5/h5H,2-4H2,1H3/i3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDOSDVZPSGLFZ-KHORGVISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])C(=O)OCC)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747753 |

Source

|

| Record name | Ethyl (2,2,3,3-~2~H_4_)cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl Cyclopropylcarboxylate-d4 | |

CAS RN |

927810-77-3 |

Source

|

| Record name | Ethyl (2,2,3,3-~2~H_4_)cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride](/img/structure/B587428.png)

![2-Chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B587440.png)